METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE
Overview
Description
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE involves the protection of the hydroxyl groups of mannopyranoside. The triphenylmethyl (trityl) group is commonly used as a protecting group for the hydroxyl group at the 6-position of the mannopyranoside. The reaction typically involves the use of trityl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory synthesis. The process would be optimized for yield and purity, often involving chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The trityl group can be removed using acidic conditions, such as with trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the free hydroxyl group .
Scientific Research Applications
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE is used extensively in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: Helps in studying protein-glycan interactions and glycan structures.
Medicine: Used in the development of glycan-based therapeutics and diagnostics.
Industry: Employed in the production of glycosylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE involves its role as a glycosyl donor or acceptor in biochemical reactions. It interacts with enzymes involved in glycan synthesis and degradation, influencing the formation and breakdown of glycosidic bonds. The trityl group serves as a protective group, allowing selective reactions at other positions on the mannopyranoside .
Comparison with Similar Compounds
Similar Compounds
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GALACTOPYRANOSIDE: Similar in structure but differs in the sugar moiety, being a galactopyranoside instead of a mannopyranoside.
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE: Another similar compound with a glucopyranoside moiety.
Uniqueness
METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE is unique due to its specific mannopyranoside structure, which makes it particularly useful in studying mannose-specific biological processes and interactions. Its selective protection at the 6-position allows for targeted modifications and reactions .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22-,23+,24+,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-VAFBSOEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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